4-Acetyl-4-methylheptanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

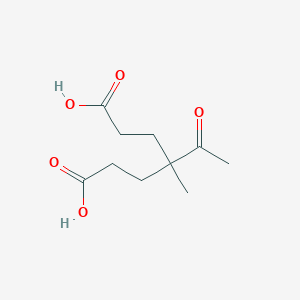

4-Acetyl-4-methylheptanedioic acid is an organic compound with the molecular formula C10H16O5 It is a derivative of heptanedioic acid, featuring an acetyl group and a methyl group attached to the fourth carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4-methylheptanedioic acid typically involves the reaction of heptanedioic acid with acetyl chloride and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation and methylation processes. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as distillation or chromatography to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetyl-4-methylheptanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Acetyl-4-methylheptanedioic acid has been explored for its potential in drug synthesis and development. Its derivatives are being investigated for their activity as intermediates in the synthesis of bioactive compounds.

- Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in the synthesis of novel antimicrobial agents. The derivatives exhibited significant activity against various bacterial strains, highlighting the compound's utility in developing new antibiotics .

Agrochemical Applications

The compound's derivatives have been evaluated for their effectiveness as herbicides and fungicides.

- Case Study: Herbicidal Activity

Research indicated that esters derived from this compound displayed promising herbicidal properties. In field trials, these compounds effectively controlled weed populations without adversely affecting crop yields .

Materials Science Applications

In materials science, this compound is being studied for its role in polymer synthesis.

- Case Study: Polymerization Studies

The compound has been utilized as a monomer in the production of biodegradable polymers. These polymers showed enhanced mechanical properties and biodegradability compared to traditional plastics, making them suitable for environmentally friendly applications .

Fuel Additives

Recent studies have explored the potential of using derivatives of this compound as fuel additives.

- Case Study: Fuel Composition

Research presented a method for incorporating di-esters derived from this compound into diesel fuel formulations. These additives improved combustion efficiency and reduced emissions, demonstrating their potential as sustainable fuel components .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified as causing skin and eye irritation upon exposure . Therefore, appropriate safety measures should be taken when handling it in laboratory or industrial settings.

Mécanisme D'action

The mechanism of action of 4-Acetyl-4-methylheptanedioic acid involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes, leading to various biochemical effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Heptanedioic acid: The parent compound without the acetyl and methyl groups.

4-Methylheptanedioic acid: A derivative with only the methyl group.

4-Acetylheptanedioic acid: A derivative with only the acetyl group.

Uniqueness

4-Acetyl-4-methylheptanedioic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and physical properties.

Activité Biologique

4-Acetyl-4-methylheptanedioic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, also known as a derivative of heptanedioic acid, features an acetyl group and a methyl group attached to the heptanedioic backbone. Its molecular formula is C9H14O4 with a molecular weight of 174.21 g/mol.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

- Study Findings : In a comparative analysis, compounds similar to this compound exhibited significant scavenging activity against free radicals. For instance, one study reported that derivatives showed up to 89.90% scavenging activity at a concentration of 0.25 mg/mL, comparable to standard antioxidants like ascorbic acid .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

- Case Study : A study investigating the antimicrobial effects of several derivatives found that this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 20 mm .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Intramolecular Hydrogen Bonding : The presence of functional groups such as the azomethine nitrogen may facilitate intramolecular hydrogen bonding, enhancing the compound's interaction with cellular targets .

- Cellular Uptake : The lipophilic nature of the compound allows for efficient cellular uptake, which is critical for its bioactivity.

Data Table: Biological Activity Summary

| Activity Type | Assessed Strains | Concentration (mg/mL) | Effectiveness (%) |

|---|---|---|---|

| Antioxidant | Various Free Radicals | 0.25 | 89.90 |

| Antimicrobial | Staphylococcus aureus | 20 mm | Significant Inhibition |

| Antimicrobial | Escherichia coli | 15 mm | Significant Inhibition |

Case Studies

- Antioxidant Efficacy : A study published in Molecules demonstrated that derivatives of the compound exhibited varied antioxidant activities based on structural modifications. This suggests that slight changes in molecular structure can significantly enhance bioactivity .

- Microbial Degradation : Research involving microbial strains capable of degrading hydrocarbons showed that these microorganisms could transform compounds like this compound into less toxic metabolites, indicating potential applications in bioremediation .

Propriétés

Numéro CAS |

19830-09-2 |

|---|---|

Formule moléculaire |

C10H14O5-2 |

Poids moléculaire |

214.21 g/mol |

Nom IUPAC |

4-acetyl-4-methylheptanedioate |

InChI |

InChI=1S/C10H16O5/c1-7(11)10(2,5-3-8(12)13)6-4-9(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15)/p-2 |

Clé InChI |

LYBQMKJABQTTFJ-UHFFFAOYSA-L |

SMILES |

CC(=O)C(C)(CCC(=O)O)CCC(=O)O |

SMILES canonique |

CC(=O)C(C)(CCC(=O)[O-])CCC(=O)[O-] |

Key on ui other cas no. |

5460-06-0 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.